Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHAVKCWQOVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a β Keto Ester Synthon in Chemical Research
The significance of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate lies in its identity as a multifunctional β-keto ester synthon. β-Keto esters are a well-established class of compounds in organic chemistry, prized for their ability to undergo a wide range of chemical transformations. The reactivity of the active methylene (B1212753) group, flanked by two carbonyl functions, allows for facile enolate formation and subsequent alkylation, acylation, and condensation reactions.
What sets this compound apart is the strategic placement of a hydroxyl group on the ortho position of the phenyl ring. This hydroxyl group can act as an internal nucleophile, facilitating intramolecular cyclization reactions to form fused ring systems. This intramolecular reactivity is a powerful tool for the efficient synthesis of complex heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.
The general structure of β-keto esters makes them suitable precursors for the synthesis of pyrazolones, which are traditionally formed by the reaction of β-keto esters with hydrazine (B178648) derivatives. researchgate.net The presence of the 2-hydroxyl group in this compound opens up additional pathways for creating diverse heterocyclic frameworks.
Advanced Synthetic Methodologies for Ethyl 3 2 Hydroxyphenyl 3 Oxopropanoate and Analogues
Direct Synthetic Routes and Precursor Transformations
The direct synthesis of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate and its analogues often relies on classical organic reactions that form the β-keto ester functionality in a straightforward manner. Key among these are the Claisen condensation and the Baker-Venkataraman rearrangement, which utilize readily available precursors.
A primary route to this compound is the Claisen condensation of 2'-hydroxyacetophenone (B8834) with an appropriate acylating agent, typically diethyl carbonate. google.comorganic-chemistry.org This reaction is generally conducted in the presence of a strong base, such as sodium hydride or sodium ethoxide, which facilitates the formation of the enolate of 2'-hydroxyacetophenone. The subsequent nucleophilic attack on diethyl carbonate, followed by the loss of an ethoxide ion, yields the desired β-keto ester. google.com The reaction is often performed in a nonpolar aromatic solvent like toluene (B28343) or xylene at elevated temperatures to drive the reaction to completion by distilling off the ethanol (B145695) produced. google.com
Another significant direct synthetic approach is the Baker-Venkataraman rearrangement . This reaction involves the intramolecular rearrangement of a 2-acyloxyacetophenone precursor to form a 1,3-diketone, which is a tautomer of the target β-keto ester. The synthesis begins with the acylation of 2'-hydroxyacetophenone to form an ester, for instance, 2-acetylphenyl ethoxycarbonylcarboxylate. Treatment of this intermediate with a base promotes an intramolecular acyl transfer, yielding the sodium salt of this compound, which upon acidic workup gives the final product.
The synthesis of chalcone (B49325) derivatives, which share a common precursor with the target molecule, can be achieved through the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with a corresponding aldehyde in the presence of a base like sodium hydroxide. rsc.org
| Precursor 1 | Precursor 2 | Reaction Type | Product | Ref. |
| 2'-Hydroxyacetophenone | Diethyl carbonate | Claisen Condensation | This compound | google.comorganic-chemistry.org |
| 2-Acetoxyacetophenone derivative | Base | Baker-Venkataraman Rearrangement | 1,3-Diketone (tautomer of β-keto ester) | |
| 2'-Hydroxyacetophenone | Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcone Derivative | rsc.org |
| Phenylacetic acid derivatives | Meldrum's acid | Condensation/Decarboxylation | Substituted β-keto esters | nih.gov |
Catalytic Approaches in the Preparation of Substituted β-Keto Esters
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. The preparation of substituted β-keto esters, including analogues of this compound, has significantly benefited from the development of novel catalytic systems.
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of aryl-substituted β-keto esters. The palladium-catalyzed β-arylation of α-keto esters provides a versatile route to a wide array of derivatives. nih.govorganic-chemistry.orgfao.orgnih.govacs.org This method typically involves the coupling of an α-keto ester enolate with an aryl bromide in the presence of a palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine (B1218219) ligand like P(tBu)₃. nih.govorganic-chemistry.orgfao.orgnih.govacs.org This approach allows for the introduction of various aryl and heteroaryl groups at the β-position of the keto ester, offering access to a broad library of analogues. nih.govorganic-chemistry.orgfao.org Furthermore, palladium-catalyzed reactions of allyl β-keto carboxylates can lead to the formation of α,β-unsaturated ketones and other valuable derivatives through processes like decarboxylation and β-hydrogen elimination. nih.gov
Rhodium-catalyzed reactions also offer efficient pathways to substituted β-keto esters and related compounds. Rhodium(II) acetate, for instance, can catalyze the conversion of α-diazo-β-hydroxy esters into β-keto esters. documentsdelivered.com Additionally, rhodium-phosphite catalysts are effective in mediating the double-bond migration in unsaturated esters, which can then undergo conjugate addition with nucleophiles to form β-amino or β-arylated esters. nih.gov Rhodium catalysts have also been employed in the sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes to produce polysubstituted α,β-unsaturated ketones. acs.org
| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |
| Pd₂(dba)₃ / P(tBu)₃ | α-Keto ester enolate | Aryl bromide | β-Arylation | β-Aryl-α-keto ester | nih.govorganic-chemistry.orgfao.orgnih.govacs.org |
| Palladium(0) | Allyl β-keto carboxylate | - | Decarboxylation/Elimination | α,β-Unsaturated ketone | nih.gov |
| Rhodium(II) acetate | α-Diazo-β-hydroxy ester | - | Rearrangement | β-Keto ester | documentsdelivered.com |
| Rhodium-phosphite | Unsaturated ester | Arylborate/Amine | Isomerization/Conjugate Addition | β-Arylated/β-Amino ester | nih.gov |
| Rhodium(I) | Allylic alcohol | 1,3-Diene | C-C Coupling/Redox Isomerization | α,β-Unsaturated ketone | acs.org |
Derivation from Nitro- and Amino-Substituted Phenyl Analogues
The synthesis of this compound analogues can also be achieved through the transformation of precursors bearing nitro or amino functionalities on the phenyl ring. These methods often involve initial synthesis of a substituted phenyl β-keto ester followed by modification of the nitro or amino group.
A common strategy involves the synthesis of a nitro-substituted β-keto ester, such as ethyl 3-(3-nitrophenyl)-3-oxopropanoate, which can then be reduced to the corresponding amino-substituted analogue. A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been reported, which employs a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid, followed by reduction of the resulting 3-(3-nitrophenyl)propanoic acid with stannous chloride in ethanol. nih.gov This reduction step with stannous chloride also facilitates the simultaneous esterification of the carboxylic acid. nih.gov The resulting amino group can then, in principle, be converted to a hydroxyl group via diazotization followed by hydrolysis, providing a route to the target hydroxyphenyl structure.
The synthesis of β-amino esters can also be achieved through the conjugate addition of amines to α,β-unsaturated esters, a reaction that can be catalyzed by rhodium-phosphite complexes. nih.gov This provides a direct route to β-amino ester analogues.
| Starting Material | Key Transformation | Intermediate/Product | Potential Final Product | Ref. |
| 3-Nitrobenzaldehyde | Knoevenagel condensation/Reduction/Esterification | Ethyl 3-(3-aminophenyl)propanoate | Ethyl 3-(3-hydroxyphenyl)propanoate | nih.gov |
| Unsaturated ester and Amine | Rhodium-catalyzed conjugate addition | β-Amino ester | Substituted β-amino ester analogue | nih.gov |
| 2,4-Dihydroxyacetophenone and Hydrazine (B178648) | Condensation | Hydrazone derivative | Bis-Schiff base analogues | nih.gov |
| 2'-Hydroxyacetophenone and 4-Nitrobenzaldehyde | Claisen-Schmidt Condensation | 1-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Nitro-substituted chalcone analogue | sciensage.info |
Reaction Chemistry and Mechanistic Insights of Ethyl 3 2 Hydroxyphenyl 3 Oxopropanoate
Enolization and Tautomeric Equilibrium Dynamics of the β-Keto Ester Moiety
The reactivity of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is profoundly influenced by keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. orgoreview.compressbooks.pub For most simple ketones and esters, this equilibrium heavily favors the keto tautomer, primarily because the carbon-oxygen double bond (C=O) is significantly stronger and more stable than a carbon-carbon double bond (C=C). orgoreview.com
However, in β-dicarbonyl compounds like this compound, the enol form can be substantially stabilized and thus more prominent. This stabilization arises from two key structural features:
Conjugation: The enol form possesses a conjugated system where the C=C double bond is conjugated with the carbonyl group of the ester, leading to delocalization of π-electrons and increased stability. libretexts.org
Intramolecular Hydrogen Bonding: The presence of the ortho-hydroxyl group on the phenyl ring allows for the formation of a stable six-membered pseudo-ring through hydrogen bonding with the ketone's carbonyl oxygen. Similarly, the enol's hydroxyl group can form a strong intramolecular hydrogen bond with the same carbonyl oxygen. This internal hydrogen bonding significantly stabilizes the enol tautomer. youtube.com
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. masterorganicchemistry.com In non-polar, aprotic solvents, the intramolecularly hydrogen-bonded enol form is favored. Conversely, in polar, protic solvents like water, the solvent molecules can compete for hydrogen bonding, which may disrupt the internal hydrogen bond and shift the equilibrium back towards the keto form. masterorganicchemistry.com
| Factor | Effect on Equilibrium | Predominant Tautomer | Reason |
|---|---|---|---|
| Non-Polar Solvent (e.g., CCl₄) | Shifts towards Enol | Enol | Favors intramolecular hydrogen bonding, stabilizing the enol form. masterorganicchemistry.com |
| Polar Protic Solvent (e.g., H₂O) | Shifts towards Keto | Keto | Solvent competes for hydrogen bonding, destabilizing the intramolecularly bonded enol. masterorganicchemistry.com |
| Acid/Base Catalysis | Accelerates Interconversion | N/A (affects rate, not position) | Both acid and base catalysis provide low-energy pathways for proton transfer. orgoreview.compressbooks.pub |
Nucleophilic and Electrophilic Reactivity Profiles
This compound exhibits dual reactivity, functioning as both a nucleophile and an electrophile at different sites within the molecule.
Nucleophilic Sites:
Enolate: The most significant nucleophilic character arises from the enolate anion, formed by deprotonation of the α-carbon (the carbon between the two carbonyl groups). libretexts.org This carbon becomes strongly nucleophilic and is central to C-C bond-forming reactions.
Phenolic Oxygen: The oxygen of the hydroxyl group is nucleophilic, particularly after deprotonation to a phenoxide, and can participate in O-alkylation or acylation reactions.
Enol Oxygen: In the enol tautomer, the hydroxyl oxygen is also nucleophilic.
Electrophilic Sites:
Carbonyl Carbons: Both the ketone and the ester carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com The ketonic carbonyl is generally more reactive towards nucleophilic addition than the ester carbonyl.
| Site | Type of Reactivity | Typical Reactions |
|---|---|---|
| α-Carbon (Methylene) | Nucleophilic (as enolate) | Alkylation, Acylation, Condensation |
| Phenolic Oxygen | Nucleophilic | O-Alkylation, O-Acylation |
| Ketone Carbonyl Carbon | Electrophilic | Nucleophilic Addition, Condensation |
| Ester Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis, Transesterification) |
Regioselective Alkylation and Related Carbon-Carbon Bond Forming Reactions
Alkylation of the enolate derived from this compound is a cornerstone of its synthetic utility. The reaction typically involves deprotonation with a suitable base to form the enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org A significant challenge is controlling the regioselectivity of the reaction. Because the molecule has multiple acidic protons (phenolic and α-hydrogens) and multiple nucleophilic sites in the resulting anion(s) (α-carbon, phenolic oxygen, enolate oxygen), a mixture of C-alkylated and O-alkylated products can be formed.
Achieving regioselectivity often depends on the reaction conditions, such as the base, solvent, and counter-ion. Generally, C-alkylation at the α-carbon is favored under conditions that promote thermodynamic control.
Dianion Chemistry and Regiocontrol in Alkylation Processes
A powerful strategy to achieve regioselective C-alkylation involves the generation of a dianion. By using two or more equivalents of a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), both the phenolic proton and an α-proton can be removed.
The resulting dianion possesses two primary nucleophilic centers: the phenoxide and the enolate. In this dianionic species, the enolate carbon is generally the more reactive nucleophile (the "softer" nucleophilic site), especially towards alkyl halides. Consequently, the alkylation reaction occurs preferentially at the α-carbon, leading to the desired C-alkylated product with high regioselectivity. This approach effectively circumvents the competing O-alkylation at the phenolic oxygen.
Intramolecular Cyclization Reactions Leading to Annulated Systems
The ortho-relationship between the hydroxyl group and the β-keto ester moiety makes this compound an excellent precursor for the synthesis of annulated heterocyclic systems, most notably coumarins.
The intramolecular cyclization, often promoted by an acid catalyst, proceeds via a Pechmann-type condensation or a related pathway. The reaction likely involves the initial protonation of one of the carbonyl groups, enhancing its electrophilicity. The nucleophilic phenolic hydroxyl group then attacks this activated carbonyl, leading to a cyclic hemiacetal or hemiketal intermediate. Subsequent dehydration, driven by the formation of a stable aromatic heterocyclic ring, yields the final annulated product. The cyclization of this compound specifically leads to the formation of 4-hydroxycoumarin (B602359) derivatives, which are important scaffolds in medicinal chemistry. The cyclization of related 2'-hydroxycinnamates to coumarins underscores the geometric favorability of forming the six-membered pyrone ring. nih.govbeilstein-journals.org
Condensation Reactions and Multicomponent Cycloadditions
The active methylene (B1212753) group of this compound is acidic and readily participates in base-catalyzed condensation reactions with various electrophiles. A prominent example is the Knoevenagel condensation, where the enolate reacts with aldehydes or ketones. This reaction forms a new carbon-carbon double bond and is a key step in synthesizing more complex structures.
Furthermore, the compound can be a substrate in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov For instance, a multicomponent reaction could involve this compound, an aldehyde, and a nitrogen source (like ammonia (B1221849) or an amine) to build complex, functionalized heterocyclic frameworks in a highly atom-economical fashion. These reactions often proceed through a domino sequence of condensation, cyclization, and other transformations. mdpi.com
Investigation of Reaction Mechanisms and Transition States
Modern computational chemistry provides powerful tools for elucidating the detailed mechanisms of the reactions involving this compound. rsc.org Methods like Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus predict the most likely mechanism. nih.gov
For instance, in the intramolecular cyclization to form coumarins, computational studies can map out the potential energy surface. This would involve locating the transition state for the key ring-closing step and the subsequent dehydration. Such calculations can reveal the activation energy barrier, confirming the feasibility of the proposed mechanism under specific catalytic conditions (acidic or basic). rsc.org Similarly, the regioselectivity observed in alkylation reactions can be rationalized by calculating the relative energies and nucleophilicities (e.g., using Fukui functions) of the different sites within the monoanion and dianion intermediates. nih.gov These theoretical investigations complement experimental findings and provide a deeper, molecular-level understanding of the compound's reactivity. researchgate.net
Derivatization and Synthetic Applications of Ethyl 3 2 Hydroxyphenyl 3 Oxopropanoate in Heterocyclic Chemistry
Synthesis of 4-Hydroxycoumarin (B602359) Scaffolds
The synthesis of 4-hydroxycoumarins from ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is a classic example of an intramolecular cyclization reaction. This transformation, often referred to as a Baker-Venkataraman-type rearrangement and cyclization or simply an internal Claisen condensation, proceeds by treating the precursor with a base. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide ion acts as an intramolecular nucleophile, attacking the ester carbonyl. This cyclization event leads to the formation of the coumarin (B35378) ring system. Subsequent acidic workup yields the stable enol form, 4-hydroxycoumarin. This method is a direct and efficient pathway to this important heterocyclic core, which is found in many biologically active compounds. wikipedia.org
Once the 4-hydroxycoumarin scaffold is synthesized, it serves as a platform for further molecular elaboration through regioselective functionalization. The C-3 position of the 4-hydroxycoumarin ring is particularly reactive due to the presence of an enolizable proton, making it a nucleophilic center. This reactivity allows for a variety of substitutions at this position.
C-3 Aza-Coupling: A green chemistry approach using ball-milling has been developed for the C-H functionalization of 4-hydroxycoumarins. ijrpc.com This method facilitates a three-component reaction between 4-hydroxycoumarins, primary aromatic amines, and tert-butyl nitrite (B80452) to produce C-3 coupled coumarin hydrazones without the need for catalysts or solvents. ijrpc.com
Multicomponent Domino Reactions: 3-Functionalized 4-hydroxycoumarin derivatives can be synthesized efficiently via a one-pot, three-component domino reaction. nih.gov This catalyst-free method, often accelerated by microwave irradiation, combines 4-hydroxycoumarin, a phenylglyoxal, and an aminocyclopentenone or aminofuranone to build complex structures at the C-3 position. nih.gov
Fused Heterocycles: The 4-hydroxycoumarin scaffold can be used to construct more complex fused systems. For instance, metal-free, multicomponent reactions involving arylglyoxals and various aromatic amines can lead to the regioselective formation of novel pyrroles fused to the coumarin moiety. nih.gov
These examples demonstrate that the initial 4-hydroxycoumarin product derived from this compound is not an endpoint but a versatile intermediate for creating a diverse library of coumarin-based molecules. rsc.org
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Dehydrogenative aza-coupling | 4-Hydroxycoumarin, Aromatic Amine, tert-Butyl Nitrite | C-3 Coumarin Hydrazone | Catalyst-free, solvent-free (ball-milling) | ijrpc.com |
| Domino Reaction | 4-Hydroxycoumarin, Phenylglyoxal, Aminocyclopentenone | 3-Functionalized 4-Hydroxycoumarin | Catalyst-free, microwave-assisted | nih.gov |
| Multicomponent Cyclization | 4-Hydroxycoumarin, Arylglyoxal, Aromatic Amine | Fused Pyrrole-Coumarin | Metal-free, regioselective | nih.gov |
Construction of Quinolone and Quinoline (B57606) Frameworks
The construction of quinolone and quinoline frameworks from β-ketoesters is typically achieved through well-established named reactions, most notably the Conrad-Limpach and Friedländer syntheses. These methods, however, require an aromatic amine as a key starting material. Therefore, to utilize a precursor like this compound for quinoline synthesis, a preliminary conversion of the phenolic hydroxyl group to an amino group is necessary, yielding ethyl 3-(2-aminophenyl)-3-oxopropanoate . This amino-analogue is the direct precursor for these cyclization reactions.
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline (B41778) (in this case, the 2-aminophenyl moiety of the precursor) with a β-ketoester (the rest of the molecule). The reaction proceeds in two stages: first, the formation of a β-aminoacrylate intermediate via attack of the aniline nitrogen on the keto group, followed by a high-temperature thermal cyclization (annulation) to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgbeilstein-journals.orgrsc.org The reaction temperature is critical for controlling the regioselectivity. wikipedia.org
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (–CH₂–CO–). In this context, the ethyl 3-(2-aminophenyl)-3-oxopropanoate serves as both components. The 2-aminophenyl ketone part reacts with the enolate formed at the active methylene position, followed by cyclization and dehydration to yield a substituted quinoline. Nanocatalysts have been employed to improve the efficiency and environmental friendliness of this process. ijrpc.com
These synthetic strategies highlight that while this compound is not a direct precursor, its amino-derivative is a highly effective intermediate for accessing the medicinally important quinolone and quinoline scaffolds.
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Systems
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry. A common and efficient method for its synthesis is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. nih.govyoutube.com this compound serves as an ideal β-ketoester for this transformation.
The reaction mechanism involves a cyclocondensation process. The exocyclic amino group of the 5-aminopyrazole initially attacks one of the carbonyl groups of the β-ketoester (typically the more reactive ketone), forming a hydrazone-like intermediate. Subsequently, the endocyclic pyrazole (B372694) nitrogen attacks the remaining carbonyl group (the ester), leading to cyclization and elimination of ethanol (B145695) and water to furnish the fused pyrazolo[1,5-a]pyrimidine system. rsc.orgresearchgate.net This reaction generally proceeds with high regioselectivity, providing a reliable route to these complex heterocyclic structures. nih.gov The reaction can be catalyzed by acids, such as H₂SO₄, in a suitable solvent like acetic acid. rsc.org
| Precursor 1 | Precursor 2 (β-Dicarbonyl) | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | This compound | Substituted Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | nih.govrsc.org |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | Regioselective Cyclization | nih.gov |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | Substituted Pyrazolo[1,5-a]pyrimidine | Acid-catalyzed Condensation | rsc.org |
Development of Other Heterocyclic Architectures
The rich functionality of this compound allows for its use in synthesizing other important heterocyclic systems beyond coumarins and quinolines.
Pyrazoles: The Knorr pyrazole synthesis is a fundamental reaction that condenses a β-dicarbonyl compound with a hydrazine (B178648). youtube.com When this compound is treated with hydrazine hydrate, a reaction occurs between the two nucleophilic nitrogen atoms of hydrazine and the ketone and ester carbonyls of the ketoester. nih.govresearchgate.net This double condensation leads to the formation of a five-membered pyrazole ring, specifically a 3-(2-hydroxyphenyl)-1H-pyrazol-5(4H)-one.
Chromones: Chromone (B188151) (1-benzopyran-4-one) is a constitutional isomer of coumarin. The synthesis of chromones can also start from 2-hydroxyphenyl ketones. ijrpc.comtutorsglobe.com Through acid-catalyzed intramolecular condensation (e.g., using polyphosphoric acid or an acetic acid/sulfuric acid mixture), this compound can cyclize differently than in the base-catalyzed coumarin synthesis. In this pathway, the enol of the ketone attacks the ester carbonyl, or the reaction proceeds via O-acylation followed by cyclization, ultimately leading to a chromone derivative after dehydration. nih.govtutorsglobe.com
Benzoxazepines: The synthesis of seven-membered heterocyclic rings like benzoxazepines from ortho-substituted phenols is also an area of interest. While direct synthesis from the title compound is less common, the reaction of 2-aminophenols with related dicarbonyl compounds suggests that this compound could potentially be used as a C3 synthon to construct 1,5-benzoxazepine derivatives under appropriate conditions. rsc.org
Integration into Diverse Organic Transformations as a Key Intermediate
The utility of this compound as a key intermediate stems from the diverse reactivity of its multiple functional sites, which can be selectively targeted to achieve a wide range of organic transformations.
The central active methylene group is a soft nucleophile (after deprotonation to form an enolate) and is susceptible to reactions like the Michael addition, where it can add to α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds. wikipedia.orglibretexts.org It can also participate in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated products. wikipedia.orgorganic-chemistry.org
The combination of the phenolic hydroxyl group and the 1,3-dicarbonyl system is crucial for its role as a precursor to fused oxygen heterocycles. As detailed previously, base-catalyzed intramolecular cyclization leads to 4-hydroxycoumarins (Section 4.1), while acid-catalyzed conditions can favor the formation of isomeric chromones (Section 4.4).
Furthermore, the 1,3-dicarbonyl moiety is a classic dielectrophilic partner for reactions with dinucleophiles. Its reaction with hydrazine to form pyrazoles (Section 4.4) and with 5-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines (Section 4.3) are prime examples of this reactivity. This demonstrates its value in building complex, fused heterocyclic systems through straightforward condensation reactions.
Advanced Characterization and Computational Studies in the Research of Ethyl 3 2 Hydroxyphenyl 3 Oxopropanoate and Its Transformations
Theoretical and Computational Chemistry Approaches
Molecular Dynamics Simulations for Conformational Analysis (General for organic compounds, not specific to this compound in results but relevant for comprehensive academic outline)
The three-dimensional structure, or conformation, of an organic molecule is fundamental to its reactivity, stability, and intermolecular interactions. numberanalytics.com For flexible molecules possessing multiple rotatable bonds, such as Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, a multitude of conformations are possible. Determining the preferred conformations and the dynamics of interconversion between them is crucial for a comprehensive understanding of the molecule's chemical behavior. Molecular Dynamics (MD) simulations have emerged as an indispensable computational tool for exploring the conformational landscape of complex molecules in detail. numberanalytics.comsoton.ac.uk
MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms within the system. numberanalytics.com This method generates a trajectory that maps the positions and velocities of atoms over a specific time period. The interactions between atoms are governed by a potential energy function, commonly referred to as a force field. researchgate.net The choice of force field is critical, as the accuracy of the simulation is directly tied to how well the force field's parameters can reproduce experimental observations for the class of molecule being studied. numberanalytics.com
In the context of conformational analysis, MD simulations are used to explore the potential energy surface of a molecule, allowing it to overcome rotational energy barriers and sample a wide range of possible shapes. acs.org This computational exploration provides deep insights into several key areas:
Identification of Stable Conformers: Simulations can identify the most energetically favorable and, therefore, most populated conformations of a molecule under specific conditions.
Conformational Ensembles: Rather than viewing a molecule as a single static structure, MD simulations generate a conformational ensemble—a collection of structures that represents the molecule's dynamic nature and structural diversity. tandfonline.com
Transition Pathways: The simulation trajectory can reveal the pathways and mechanisms by which a molecule transitions from one conformation to another. numberanalytics.com
Environmental Effects: MD simulations can effectively model the influence of the surrounding environment, such as different solvents or temperatures, on the conformational preferences of a molecule.
The analysis of an MD trajectory can yield quantitative data, such as the relative populations of different conformers and the free energy barriers between them. Generally, molecular and crystal structures are reproduced well by these simulations. researchgate.net However, it is important to note that while MD simulations offer powerful qualitative insights, the quantitative accuracy of the results should be assessed carefully, and validation against experimental data is recommended where possible. researchgate.net
Ultimately, MD simulations serve as a computational microscope, revealing the intricate and dynamic conformational behavior of organic molecules. For a substance like this compound, this technique is invaluable for elucidating how its structural flexibility governs its role in subsequent chemical transformations.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for its Transformations
A comprehensive search of scientific databases indicates a lack of published studies specifically detailing the development of novel catalytic systems for the transformation of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate. Research on catalytic reactions often focuses on broader classes of compounds, and while general catalytic methods for β-keto esters are well-established, their specific application and optimization for this particular substrate have not been reported. Future research could explore various catalytic approaches, including:
Asymmetric Hydrogenation: The development of chiral catalysts for the stereoselective reduction of the ketone functionality would provide access to valuable chiral building blocks.
C-H Activation: Catalytic systems that enable the direct functionalization of the aromatic ring's C-H bonds could offer efficient pathways to more complex derivatives.
Decarboxylative Couplings: The use of transition metal catalysts to promote the coupling of the keto-ester with other molecules following decarboxylation is another promising, yet unexplored, avenue.
Exploration of New Reaction Pathways and Synthetic Methodologies
The synthesis of this compound itself is not extensively documented in the literature, with information primarily available through chemical supplier catalogues. The exploration of new reaction pathways originating from this compound is an open area of research. Its bifunctional nature, containing both a phenol (B47542) and a β-keto ester, suggests several potential reaction pathways that could be investigated:
Intramolecular Cyclization: The proximity of the phenolic hydroxyl group to the keto-ester functionality could facilitate intramolecular cyclization reactions to form oxygen-containing heterocycles, such as chromone (B188151) or coumarin (B35378) derivatives. The conditions and catalysts required to selectively promote such transformations are yet to be determined for this specific molecule.
Multicomponent Reactions: Its potential as a substrate in multicomponent reactions, where three or more reactants combine in a single step, could lead to the efficient construction of complex molecular architectures.
Expansion of Heterocyclic Scaffold Diversity through its Utilization
β-Keto esters are renowned for their utility in the synthesis of a wide array of heterocyclic compounds. While general reactions of similar compounds are known, the specific application of this compound to expand heterocyclic scaffold diversity is not described in the available literature. Future research could focus on its reaction with various dinucleophiles to construct a range of heterocyclic systems. For example:
Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles. The influence of the 2-hydroxyphenyl substituent on these classical reactions would be of interest.
Pyrimidines and Pyridines: Condensation reactions with ureas, thioureas, or amidines could provide access to pyrimidine (B1678525) scaffolds. Similarly, its use in Hantzsch-type pyridine (B92270) synthesis could be explored.
Benzofurans and Chromenes: The phenolic hydroxyl group offers a handle for intramolecular reactions, such as O-alkylation followed by cyclization, to generate fused heterocyclic systems like benzofurans or chromenes.
The lack of specific research in these areas underscores the potential for novel discoveries. As a commercially available starting material, this compound represents an untapped resource for synthetic chemists.
Compound Data
Below is a table summarizing the known properties of this compound.
| Property | Value |
| CAS Number | 23008-77-7 sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₂O₄ sigmaaldrich.com |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | This compound researchgate.net |
| InChI Key | WCLHAVKCWQOVDT-UHFFFAOYSA-N researchgate.net |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
